(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide
Description
This compound is a triazole-derived thioamide with a stereochemically defined structure. The (alphaR,betaR) configuration indicates the spatial arrangement of the methyl and hydroxyl groups on the carbon backbone. The 2,5-difluorophenyl moiety enhances lipophilicity and may influence binding affinity in biological systems, while the thioamide group (-C(=S)NH2) distinguishes it from amide or nitrile analogs. Thioamides are less common in pharmaceuticals but are explored for their metabolic stability and unique reactivity .
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOPVUWKIHGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Formation of the Butanethioamide Moiety: The butanethioamide moiety can be synthesized through a thiolation reaction involving a suitable butyl halide and a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioamide functional groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce partially or fully reduced triazole derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, with applications in drug discovery and development.
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and difluorophenyl group are key structural features that enable it to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Functional Group Variations
The target compound’s thioamide group differentiates it from analogs with amide or nitrile termini. Key comparisons include:
*Calculated based on structural similarity to Analog 2, substituting -CN with -C(=S)NH2.
2.2 Stereochemical Differences
- The target compound’s (alphaR,betaR) configuration contrasts with Analog 2’s (AlphaS,BetaR) stereochemistry. For example, the (alphaR) configuration may optimize steric compatibility with hydrophobic enzyme pockets .
2.3 Pharmacological Implications
- Thioamide vs. Amide : The thioamide’s sulfur atom may enhance electron delocalization, increasing stability against hydrolysis compared to amides. However, thioamides are associated with hepatotoxicity in some drug candidates (e.g., thioureas), necessitating careful toxicity profiling .
- Nitrile vs. Thioamide : Nitriles (e.g., Analog 2) are often metabolized to reactive intermediates, which can limit their therapeutic use. The thioamide’s stability might offer a safer profile but requires validation .
Biological Activity
The compound (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C13H12F2N4OS
- Molecular Weight : 278.26 g/mol
- CAS Number : 241479-74-3
- Solubility : Very slightly soluble in water (0.16 g/L at 25 ºC)
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In animal models of inflammatory diseases such as hepatitis, the compound demonstrated a reduction in inflammatory markers and symptoms, suggesting potential therapeutic applications in treating inflammatory conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds similar to this compound have been effective against various strains of bacteria and fungi. For instance:
| Pathogen | MIC (μg/mL) | Reference Compounds |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | Chloramphenicol |
| Escherichia coli | 0.5 - 2 | Ciprofloxacin |
| Candida albicans | 0.5 - 4 | Fluconazole |
The structure-activity relationship (SAR) studies suggest that the presence of the difluorophenyl group enhances the antimicrobial efficacy of triazole derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related triazole compounds:
- Study on Inflammatory Diseases : A study demonstrated that triazole derivatives significantly reduced inflammation in rodent models of arthritis and hepatitis by inhibiting COX enzymes .
- Antimicrobial Efficacy : A series of experiments conducted on synthesized triazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The derivatives exhibited MIC values comparable to standard antibiotics .
- Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of these compounds with target enzymes like COX-2 and various bacterial enzymes, supporting their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
